N-t-Butyl 2-bromo-6-fluorobenzylamine
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Overview
Description
N-t-Butyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C11H15BrFN and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzylamine structure, with a tert-butyl group attached to the nitrogen atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butyl 2-bromo-6-fluorobenzylamine typically involves the reaction of 2-bromo-6-fluorobenzylamine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-t-Butyl 2-bromo-6-fluorobenzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-t-Butyl 2-bromo-6-fluorobenzylamine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-t-Butyl 2-bromo-6-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and reactivity with these targets. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-t-Butyl 2-bromo-6-fluorobenzylamine include:
- N-t-Butyl 2-bromo-4-fluorobenzylamine
- N-t-Butyl 2-chloro-6-fluorobenzylamine
- N-t-Butyl 2-bromo-6-chlorobenzylamine
Uniqueness
This compound is unique due to the specific positioning of the bromine and fluorine atoms on the benzylamine structure, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the tert-butyl group provides distinct steric and electronic properties that differentiate it from other similar compounds .
Biological Activity
N-t-Butyl 2-bromo-6-fluorobenzylamine is a chemical compound with significant potential in various biological applications. Its unique structure, featuring a bromine and fluorine atom, contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C11H14BrF N
- Molecular Weight : 273.14 g/mol
The presence of the tert-butyl group provides steric hindrance, which can influence the compound's binding affinity to various targets, while the halogen atoms (bromine and fluorine) enhance its reactivity in biochemical interactions.
This compound interacts with specific molecular targets, primarily enzymes and receptors involved in various biological pathways. The mechanism of action can be summarized as follows:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting neurotransmission and cellular signaling.
- Steric Effects : The bulky tert-butyl group alters the conformation of the molecule, impacting its biological activity.
Biological Applications
The compound has been investigated for several biological activities:
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving ion homeostasis disruption. The modulation of sodium ion channels has been proposed as a pathway for its anticancer effects.
3. Neuropharmacological Effects
Given its potential interaction with neurotransmitter receptors, this compound is being explored for its neuropharmacological effects, including possible applications in treating neurological disorders.
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus in vitro. | |
Anticancer Mechanism | Induced apoptosis in human cancer cell lines via disruption of ion homeostasis. | |
Neurotransmitter Interaction | Modulated receptor activity in neuronal cell cultures, affecting signaling pathways. |
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Likely absorbed through the gastrointestinal tract when administered orally.
- Distribution : Exhibits a preference for tissues with high expression of molecular targets.
- Metabolism : Primarily occurs in the liver, leading to biotransformation into more water-soluble metabolites.
- Excretion : Excreted via renal pathways.
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUHDKJYLQABFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC=C1Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742781 |
Source
|
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-73-2 |
Source
|
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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